PLX7904 PLX7904 PLX7904 is a RAF inhibitor (IC50s = 2.4, 140, and 91 nM for mutant B-RAFV600E, wild-type B-RAF, and C-RAF, respectively). It inhibits phosphorylation of ERK in A375 and COLO 829 cells (IC50s = 16 and 18 nM, respectively). Unlike PLX4032, BAY 43-9006, and dabrafenib, PLX7904 does not induce paradoxical pERK activation and proliferation of cancer cell lines (EC50s = >200 μM). PLX7904 (25 mg/kg twice per day) inhibits tumor growth in a mouse COLO 205 colon cancer xenograft model.
Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells
PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0539896
InChI: InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)
SMILES: CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F
Molecular Formula: C24H22F2N6O3S
Molecular Weight: 512.5 g/mol

PLX7904

CAS No.:

Cat. No.: VC0539896

Molecular Formula: C24H22F2N6O3S

Molecular Weight: 512.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PLX7904 -

Specification

Molecular Formula C24H22F2N6O3S
Molecular Weight 512.5 g/mol
IUPAC Name 5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)
Standard InChI Key DKNZQPXIIHLUHU-UHFFFAOYSA-N
SMILES CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F
Canonical SMILES CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F
Appearance Solid powder

Introduction

PropertyValue
SynonymsPB04
Molecular Weight512.53 g/mol
CAS Number1393465-84-3
Solubility (DMSO)100 mg/mL (195.11 mM)
TargetBRAF (V600E mutant)
IC50 (BRAFV600E)~5 nM (mutant RAS cells)

Development Rationale

First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) revolutionized melanoma treatment but suffer from paradoxical MAPK pathway activation in wild-type BRAF cells, promoting secondary tumors . PLX7904 was engineered to decouple inhibition of oncogenic BRAF from dimerization-dependent ERK hyperactivation, a phenomenon termed "paradox breaking" . Structural studies revealed that its N-methyl-ethyl tail displaces Leu505 on BRAF’s C-helix, destabilizing RAF dimers—a critical innovation validated by crystallographic data .

Mechanism of Action

Structural Basis for Paradox Breaking

PLX7904 binds the ATP-binding pocket of BRAF, inducing conformational changes that prevent dimerization. Key interactions include:

  • Leu505 Displacement: The inhibitor’s N-methyl-ethyl group shifts Leu505 by 2.1 Å compared to paradox-inducing inhibitors, altering the C-helix orientation and disrupting dimer interfaces .

  • Allosteric Network Modulation: Molecular dynamics simulations show PLX7904 mimics the inactive BRAF-WT monomer, reducing communication efficiency between RAF protomers and blocking transactivation .

Biochemical Effects

  • ERK1/2 Suppression: PLX7904 inhibits phospho-ERK1/2 in BRAF-mutant melanoma cells (WM793, A375) at 0.5–5 μM concentrations .

  • Apoptosis Induction: In vemurafenib-resistant cells (e.g., NRAS-mutant lines), PLX7904 restores apoptosis by preventing ERK re-activation .

Preclinical Efficacy

Cell Line Sensitivity

PLX7904 exhibits potent anti-proliferative effects across BRAF-mutant models:

Cell LineCancer TypeIC50 (μM)
A375Melanoma0.17
COLO829Melanoma0.53
COLO205Colorectal0.16
SKBR3Breast (HER2+)<1.0

Source:

Gene Expression Profiling

In HRAS-mutant B9 cells, PLX7904 caused minimal transcriptional changes (vs. 191 genes altered by vemurafenib), confirming its lack of paradoxical activation .

Overcoming Resistance Mechanisms

BRAF Splice Variants

PLX7904 suppresses MEK-ERK signaling in vemurafenib-resistant cells expressing BRAFV600E splice variants (e.g., p61-BRAF), restoring G1/S cell cycle arrest and apoptosis .

NRAS Mutations

In NRAS-mutant melanoma models, PLX7904 inhibits anchorage-independent growth and ERK reactivation, overcoming vemurafenib resistance .

Comparison with First-Generation Inhibitors

ParameterPLX7904Vemurafenib
Paradoxical ERK ActivationNoYes
Dimer DisruptionYes (via Leu505)No
Efficacy in NRAS MutantsYesNo
Secondary Tumor RiskLowHigh (cuSCC)

Source:

Clinical Development Status

As of April 2025, PLX7904 remains in preclinical development. Its clinical analog PLX8394 has advanced to early-phase trials, leveraging shared structural and mechanistic features .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator